1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGGWHIGZWKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The benzylpiperidine substituent in introduces a bulky, lipophilic group, increasing molecular weight (377.53 g/mol) compared to the target compound. The methylsulfonyl group in enhances polarity (via sulfone) while maintaining moderate lipophilicity (estimated XlogP ~3.0). The 4-bromophenoxy group in adds halogen-mediated hydrophobic interactions, critical for GPCR binding.
No direct activity data are available for the target compound, but its pyridazine moiety may confer unique target selectivity compared to indole or benzylpiperidine derivatives.
Physicochemical Properties: Lipophilicity: The bromophenoxy analog has an XlogP of 3.0 , while the target compound’s pyridazine ring may reduce logP due to nitrogen content. Hydrogen Bonding: The phenylethanone group contributes to H-bond acceptor capacity, common across analogs.
Research Findings and Implications
- Synthetic Accessibility : High yields (>85%) reported for urea-linked piperazine-thiazole analogs (e.g., compounds 11a–11o in ) suggest that similar synthetic routes could be applied to the target compound.
- Drug-Likeness : The target compound’s molecular weight (332.39 g/mol) and moderate lipophilicity align with Lipinski’s rule of five, contrasting with bulkier analogs like the benzylpiperidine derivative (377.53 g/mol) .
- Biological Potential: Pyridazine rings are known to interact with enzymes and receptors (e.g., kinase inhibitors), positioning the target compound for exploration in infectious or neurological diseases.
Biological Activity
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a piperazine ring, a phenyl group, and a pyridazine moiety, which contribute to its unique properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptors related to neurotransmission, potentially impacting neurological functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various human cancer cell lines. The IC50 values for these studies ranged from 10 μM to 25 μM, indicating moderate to high efficacy against cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18 | PARP inhibition |
| A549 (Lung) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it exhibits moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 128 μg/mL.
Study on Breast Cancer
A notable study investigated the effects of this compound on estrogen receptor-positive breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways . The study concluded that derivatives of this compound may serve as promising candidates for developing new breast cancer therapies.
Neuroprotective Effects
Another research effort explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers in vitro, suggesting potential applications in treating neurodegenerative diseases .
Q & A
How can researchers optimize the synthesis of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone to improve yield and purity?
Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :
- Route Selection : Use nucleophilic substitution or coupling reactions between 6-methylpyridazine-3-amine and phenylethanone-piperazine intermediates. Evidence from analogous piperazine derivatives (e.g., 1-{4-[2-((1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone) suggests solvent optimization (e.g., DMF or THF) and catalytic bases (e.g., KCO) enhance reactivity .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization in ethanol to isolate high-purity product. Purity validation via HPLC (≥97%) aligns with standards for similar compounds .
- Yield Improvement : Reduce side reactions by controlling reaction temperature (60–80°C) and using excess phenylethanone derivatives (1.2–1.5 equivalents) .
What advanced techniques are recommended for structural characterization of this compound?
Advanced Research Focus : Structural elucidation and crystallography.
Methodological Answer :
- X-ray Crystallography : Resolve π-stacking interactions between the pyridazine ring and phenyl group, as demonstrated for 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone (space group , ) .
- Spectroscopic Analysis :
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
- Assay Validation : Standardize in vitro assays (e.g., receptor binding using HEK293 cells) to control variables like pH, temperature, and DMSO concentration (<0.1%) .
- SAR Studies : Modify substituents (e.g., replace 6-methylpyridazine with nitro or chloro groups) to evaluate activity trends. For example, 1-[4-(6-nitropyridin-3-yl)piperazin-1-yl]ethanone shows altered EGFR inhibition potency .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT receptors, comparing results with experimental IC values .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus : Hazard mitigation.
Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (Category 2A irritation risk) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as piperazine derivatives may cause respiratory toxicity (STOT SE3) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
How can researchers design experiments to assess the compound’s metabolic stability?
Advanced Research Focus : Pharmacokinetic profiling.
Methodological Answer :
- In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the pyridazine ring or piperazine N-oxidation) .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction potential .
What strategies are effective for resolving low solubility in aqueous buffers?
Basic Research Focus : Solubility enhancement.
Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤10 mg/mL) and dilute in PBS containing 0.1% Tween-80 .
- Salt Formation : Synthesize hydrochloride salts (e.g., analogous to (4-fluorophenyl)(piperazin-1-yl)methanone hydrochloride) to improve aqueous solubility by 5–10× .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) using thin-film hydration, achieving >90% encapsulation efficiency .
How can computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Focus : In silico ADME modeling.
Methodological Answer :
- Software Tools : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.8), BBB permeability (low), and GI absorption (>80%) .
- Molecular Dynamics : Simulate membrane permeation using CHARMM-GUI, focusing on the phenylethanone moiety’s lipid affinity .
- CYP Metabolism Prediction : Apply StarDrop’s P450 Module to identify vulnerable sites (e.g., piperazine nitrogen) for oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
